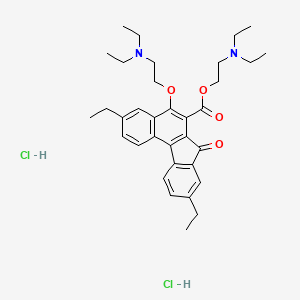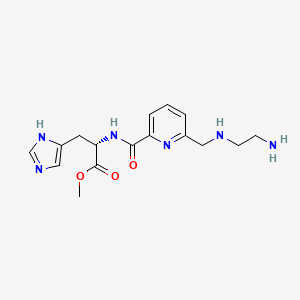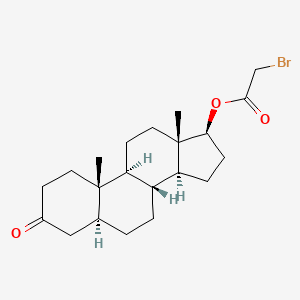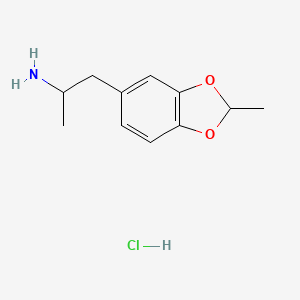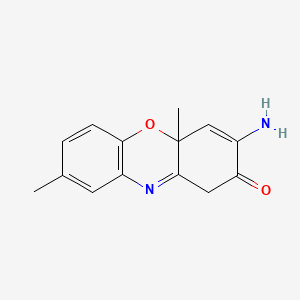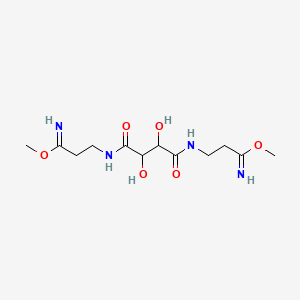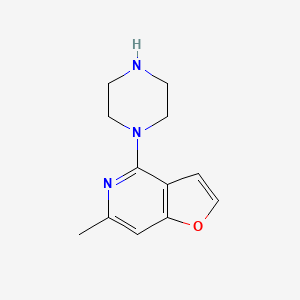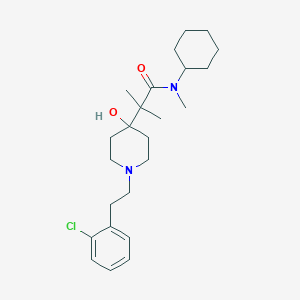
Pipradimadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipradimadol is a 4,4-disubstituted piperidine derivative known for its antidepressive and serotonin antagonistic activity . It is a central serotonin antagonist and exhibits antinociceptive properties . This compound has been studied for its effects on the central nervous system and its potential therapeutic applications.
Preparation Methods
Pipradimadol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with appropriate substituents under controlled conditions . The preparation of this compound typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like polyethylene glycol (PEG) and Tween 80 . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.
Chemical Reactions Analysis
Pipradimadol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pipradimadol has been studied extensively for its scientific research applications. In the field of chemistry, it is used as a reference compound for testing other stimulants . In biology and medicine, this compound has been investigated for its potential therapeutic effects in treating conditions such as depression, fatigue, and obesity . It has also been studied for its bactericidal properties and its effects on postpartum depressive symptoms .
Mechanism of Action
Pipradimadol exerts its effects by acting as a central serotonin antagonist . It blocks the serotonin receptors in the brain, leading to a decrease in serotonin activity. This mechanism of action is responsible for its antidepressive and antinociceptive properties. This compound also interacts with other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its overall effects on the central nervous system .
Comparison with Similar Compounds
Pipradimadol is similar to other piperidine derivatives, such as pipradrol . it is unique in its specific chemical structure and its combination of antidepressive and serotonin antagonistic activity. Other similar compounds include diphenylmethane derivatives, which share some structural similarities with this compound .
Properties
CAS No. |
68797-29-5 |
|---|---|
Molecular Formula |
C24H37ClN2O2 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N,2-dimethylpropanamide |
InChI |
InChI=1S/C24H37ClN2O2/c1-23(2,22(28)26(3)20-10-5-4-6-11-20)24(29)14-17-27(18-15-24)16-13-19-9-7-8-12-21(19)25/h7-9,12,20,29H,4-6,10-11,13-18H2,1-3H3 |
InChI Key |
CNIMNQJXZKALLC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Canonical SMILES |
CC(C)(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Synonyms |
FU 29-245 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE](/img/structure/B1195191.png)
![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
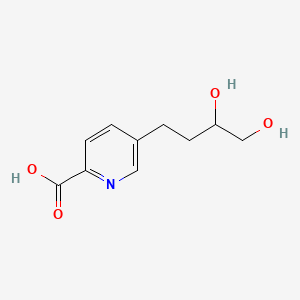
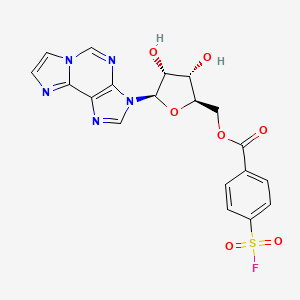
![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)
